

An In-depth Technical Guide to the Physical and Chemical Properties of Nitrobenzene

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Compound of Interest

Compound Name: Nitrobenzene

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Abstract

Nitrobenzene (C₆H₅NO₂) is a fundamental aromatic nitro compound with significant industrial importance, primarily as a precursor in the synthesis of aniline and subsequently in the production of a wide array of polymers, dyes, and pharmaceuticals. This guide provides a comprehensive overview of the core physical and chemical properties of **nitrobenzene**, intended for a technical audience. It includes tabulated quantitative data for easy reference, detailed experimental protocols for key synthetic and analytical procedures, and visualizations of chemical transformations and experimental workflows to facilitate understanding.

Physical Properties

Nitrobenzene is a pale yellow, oily liquid with a characteristic almond-like odor.^{[1][2]} At temperatures below its melting point, it exists as greenish-yellow crystals.^{[2][3]} It is only slightly soluble in water but is miscible with many organic solvents, including ethanol, ether, and benzene.^{[1][4]}

Tabulated Physical Data

Property	Value	References
Molecular Formula	C ₆ H ₅ NO ₂	[1]
Molar Mass	123.11 g/mol	[1]
Appearance	Pale yellow to dark brown oily liquid	[1][5]
Odor	Almond-like, shoe polish	[1][4]
Melting Point	5.7 °C (42.3 °F; 278.8 K)	[3]
Boiling Point	210.9 °C (411.6 °F; 484.0 K)	[3]
Density	1.199 g/cm ³ at 20 °C	[2][3]
Solubility in Water	0.19 g/100 mL at 20 °C	[3]
Vapor Pressure	0.3 mmHg at 25 °C	[3]
Flash Point	88 °C (190 °F) (closed cup)	[6][7]
Refractive Index (n _D)	1.551 - 1.556 at 20 °C	[1][8]
Viscosity	1.8112 mPa·s	[3]
Dipole Moment	4.22 D	
Crystal Structure	Monoclinic	

Spectroscopic Data

- UV-Vis Spectroscopy: In non-polar solvents like hexane, **nitrobenzene** exhibits a primary absorption band (B-band) around 252 nm.[9] This band undergoes a bathochromic (red) shift in more polar solvents; for instance, in water, it appears at approximately 265-266 nm.[9] A weaker absorption is also observed in the UVA region around 345 nm.[10]
- Infrared (IR) Spectroscopy: The IR spectrum of **nitrobenzene** is characterized by strong absorption bands corresponding to the nitro group. The asymmetric NO₂ stretching vibration appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch is observed between 1360-1290 cm⁻¹. [11] Aromatic C-H stretching vibrations are typically seen between 3100-3000 cm⁻¹. [2]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H NMR spectrum of **nitrobenzene** in CDCl_3 shows signals for the aromatic protons. Due to the electron-withdrawing nature of the nitro group, these protons are deshielded and appear downfield compared to benzene. The ^{13}C NMR spectrum will similarly show characteristic shifts for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded.

Chemical Properties and Reactivity

The chemical behavior of **nitrobenzene** is dominated by the presence of the electron-withdrawing nitro group ($-\text{NO}_2$) on the aromatic ring. This group deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.^[10] Conversely, the nitro group itself is susceptible to reduction.

Reduction of the Nitro Group

The most significant chemical transformation of **nitrobenzene** is its reduction to aniline ($\text{C}_6\text{H}_5\text{NH}_2$). This reaction is of immense industrial importance. The reduction can be achieved using various reagents and conditions, leading to different products if the reduction is not carried to completion.

- Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel is a common method for the reduction of **nitrobenzene** to aniline.^[12]
$$\text{C}_6\text{H}_5\text{NO}_2 + 3 \text{H}_2 \rightarrow \text{C}_6\text{H}_5\text{NH}_2 + 2 \text{H}_2\text{O}$$
- Metal and Acid: The reduction can also be effectively carried out using a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).^{[13][14]}

Other reduction products, such as nitrosobenzene ($\text{C}_6\text{H}_5\text{NO}$) and phenylhydroxylamine ($\text{C}_6\text{H}_5\text{NHOH}$), can be obtained under specific conditions.^[3]

Electrophilic Aromatic Substitution

The nitro group strongly deactivates the benzene ring towards electrophilic attack due to its powerful electron-withdrawing inductive and resonance effects. Consequently, more vigorous conditions (higher temperatures and stronger reagents) are required for substitution reactions compared to benzene. The substitution occurs predominantly at the meta-position.^[10]

- Nitration: Further nitration of **nitrobenzene** requires fuming nitric acid and concentrated sulfuric acid at elevated temperatures (around 100 °C) to yield m-dinitrobenzene.[\[15\]](#)
- Halogenation: Halogenation, for instance with chlorine in the presence of a Lewis acid catalyst like FeCl₃, produces m-chloronitrobenzene.[\[10\]](#)
- Sulfonation: Sulfonation with fuming sulfuric acid gives m-nitrobenzenesulfonic acid.[\[10\]](#)

Experimental Protocols

Synthesis of Nitrobenzene (Nitration of Benzene)

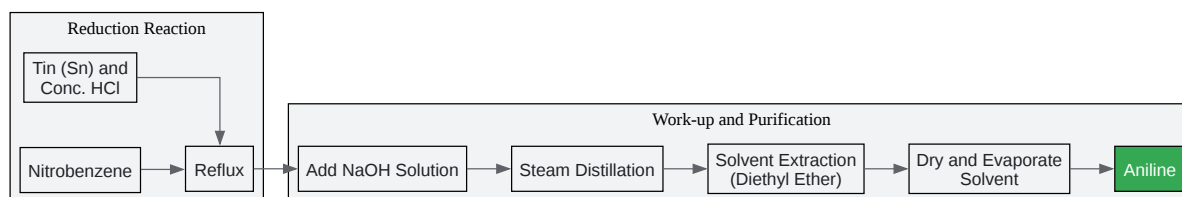
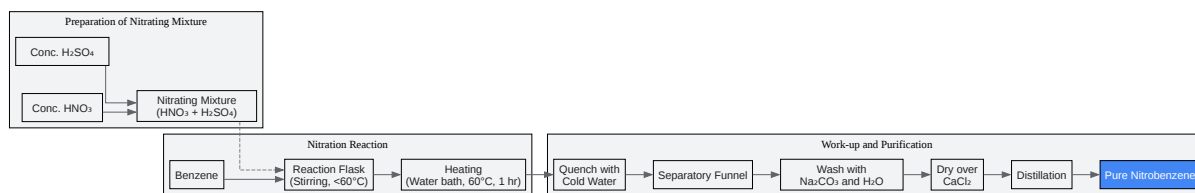
This protocol describes the laboratory-scale synthesis of **nitrobenzene** from benzene.

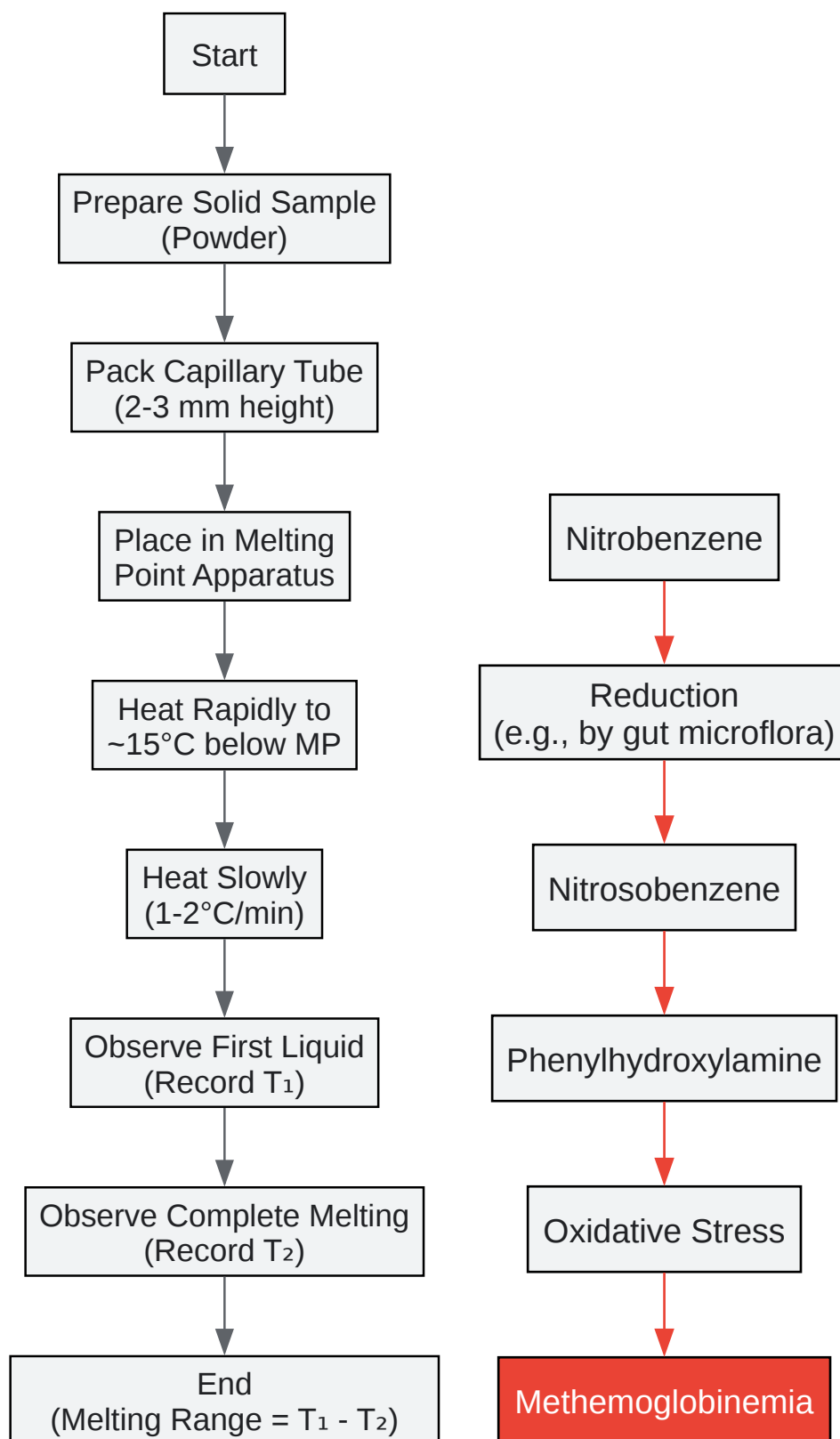
Materials:

- Round-bottom flask (250 mL)
- Reflux condenser
- Dropping funnel
- Separating funnel
- Beaker
- Concentrated nitric acid (HNO₃)
- Concentrated sulfuric acid (H₂SO₄)
- Benzene (C₆H₆)
- Sodium carbonate (Na₂CO₃) solution (dilute)
- Anhydrous calcium chloride (CaCl₂)
- Water bath
- Heating mantle

Procedure:

- In the round-bottom flask, carefully prepare the nitrating mixture by adding 40 mL of concentrated sulfuric acid to 35 mL of concentrated nitric acid. Cool the mixture in an ice bath.[\[3\]](#)
- Slowly add 30 mL of benzene dropwise from the dropping funnel to the stirred nitrating mixture, ensuring the temperature does not exceed 60 °C.[\[3\]](#)
- After the addition is complete, heat the mixture on a water bath at 60 °C for approximately one hour.[\[3\]](#)
- Cool the reaction mixture and carefully pour it into a beaker containing cold water.
- Transfer the mixture to a separating funnel. The lower layer is the acidic aqueous layer, and the upper, oily yellow layer is the crude **nitrobenzene**. Separate the layers.[\[6\]](#)
- Wash the crude **nitrobenzene** layer sequentially with water, dilute sodium carbonate solution (to remove acidic impurities), and finally with water again.[\[3\]](#)
- Dry the washed **nitrobenzene** over anhydrous calcium chloride.[\[3\]](#)
- Purify the product by distillation, collecting the fraction that boils at approximately 211 °C.[\[3\]](#)





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